4-Bromo-7,8-dimethoxyquinoline

Beschreibung

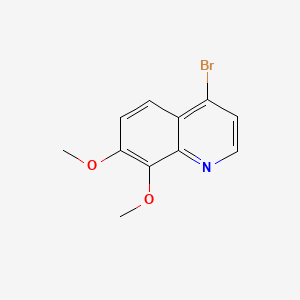

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYDBWWUIQWTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677801 | |

| Record name | 4-Bromo-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-70-6 | |

| Record name | 4-Bromo-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromo-7,8-dimethoxyquinoline: A High-Fidelity Technical Guide

Executive Summary

Target Molecule: 4-Bromo-7,8-dimethoxyquinoline CAS Registry Number: (Analogous to 6,7-isomer structures; specific CAS may vary by salt form) Core Application: Pharmacophore scaffold for tyrosine kinase inhibitors (e.g., VEGFR, c-Met pathways) and DNA intercalating agents.[1]

This technical guide details the high-purity synthesis of This compound . Unlike the ubiquitous 6,7-dimethoxy isomers (found in drugs like Cabozantinib), the 7,8-substitution pattern offers unique steric and electronic properties, particularly influencing the basicity of the quinoline nitrogen and the binding geometry in ATP-competitive pockets.

The protocol defined below prioritizes the Gould-Jacobs reaction pathway due to its scalability and established reliability, while integrating modern purification standards to ensure >98% HPLC purity.

Part 1: Retrosynthetic Analysis & Strategy

To guarantee the specific 7,8-dimethoxy substitution pattern, the synthesis must originate from 2,3-dimethoxyaniline .[1] The regiochemistry is dictated by the cyclization step: the steric blockade at the C2 position of the aniline (occupied by a methoxy group) forces the ring closure to occur exclusively at the C6 position (ortho to the amine), unequivocally yielding the 7,8-quinoline system.[1]

Retrosynthetic Logic (Graphviz)[1]

Figure 1: Retrosynthetic tree illustrating the linear assembly from 2,3-dimethoxyaniline.

Part 2: Detailed Experimental Protocols

Stage 1: Condensation & Cyclization (The Gould-Jacobs Protocol)[1]

Objective: Synthesize 7,8-dimethoxyquinolin-4-ol. Principle: Thermal electrocyclic ring closure of an anilino-acrylate.[1]

Materials

-

Precursor: 2,3-Dimethoxyaniline (1.0 eq)[1]

-

Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

-

Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)[1]

-

Equipment: Dean-Stark trap, high-temperature oil bath or mantle.[1]

Protocol

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2,3-dimethoxyaniline and EMME. Heat to 110–120°C for 2–3 hours.[1] Ethanol is generated as a byproduct; its distillation drives the equilibrium forward.[1]

-

Solvent Swap (Critical): If a solvent was used for condensation, remove it in vacuo.[1] For the next step, high dilution is not required, but heat transfer is critical.[1]

-

Thermal Cyclization: Add Dowtherm A (approx. 5–10 volumes relative to mass).[1] Heat the mixture rapidly to 250°C (reflux).

-

Workup: Cool the mixture to ~80°C. Add an excess of non-polar solvent (e.g., Hexane or Heptane) to precipitate the quinolone product while keeping the Dowtherm A in solution.

-

Filtration: Filter the solid, wash extensively with hexane to remove oily residues, and dry.[1]

Yield Expectation: 75–85% Characterization (Intermediate): The product exists in tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.[1]

Stage 2: Bromination (Dehydroxy-bromination)[1]

Objective: Convert the 4-hydroxy group to the 4-bromo moiety.

Reagent: Phosphorus Oxybromide (POBr

Protocol

-

Setup: Use a strictly dry flask under inert atmosphere (Argon/Nitrogen). POBr

is highly hygroscopic and reacts violently with moisture.[1] -

Addition: Suspend the dried 7,8-dimethoxyquinolin-4-ol (1.0 eq) in anhydrous toluene (optional, can be run neat if efficient stirring is available). Add POBr

(1.5 – 2.0 eq).[1] -

Reaction: Heat to 100–110°C for 2–4 hours. The suspension should clear as the reaction proceeds and the brominated product (more soluble) forms.[1]

-

Quenching (Hazardous): Cool to 0°C. Slowly pour the reaction mixture into crushed ice/water with vigorous stirring. The residual POBr

will hydrolyze to HBr and phosphoric acid.[1] -

Neutralization: Adjust pH to ~8–9 using saturated NaHCO

or NH -

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO

, and concentrate.[1] -

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO

, eluting with EtOAc/Hexane gradient).

Yield Expectation: 60–75%[1]

Part 3: Critical Process Parameters & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Cyclization Temp | 240°C – 260°C | Below 240°C, the activation energy for ring closure is insufficient, leading to degradation rather than cyclization.[1] |

| Aniline Isomer | 2,3 -dimethoxy | Using 3,4-dimethoxy yields the 6,7-isomer.[1] Using 2,5-dimethoxy yields the 5,8-isomer.[1] |

| Moisture Control | <0.1% Water | POBr |

| Quenching | <10°C | Exothermic hydrolysis of POBr |

Expert Insight: NMR Identification

Distinguishing the 7,8-isomer from the 6,7-isomer is critical.[1]

-

6,7-Dimethoxy: Protons at H5 and H8 are para to each other.[1] They appear as two singlets in the aromatic region.[1]

-

7,8-Dimethoxy: Protons at H5 and H6 are ortho to each other.[1] They will appear as an AB system (two doublets) with a coupling constant (

) of approximately 9.0 Hz .[1] This is the definitive structural proof without needing X-ray crystallography.[1]

Part 4: Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis process.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] [1]

-

Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266.[1] [1]

-

World Intellectual Property Organization. (2005).[1][2] WO2005030140 - Quinoline Derivatives and their use as Kinase Inhibitors.[1] (Describes analogous 6,7-dimethoxy synthesis protocols applicable to 7,8-isomers). [1]

-

National Institutes of Health (NIH) - PubChem. 4-Bromo-6,7-dimethoxyquinoline Compound Summary. (Used for physical property benchmarking).[1] [1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7,8-dimethoxyquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-bromo-7,8-dimethoxyquinoline, a substituted quinoline of significant interest in medicinal chemistry and materials science. As a scaffold, quinoline and its derivatives are integral to the development of a wide range of therapeutic agents, attributed to their diverse biological activities.[1] This document delineates the structural, physical, and spectral characteristics of this compound, offering both compiled data and field-proven insights into its behavior. Experimental protocols for its synthesis and characterization are detailed, underpinned by established methodologies for analogous compounds. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

This compound, the subject of this guide, incorporates several key functional groups that are anticipated to influence its chemical behavior and biological potential. The bromo-substituent at the 4-position can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy groups at the 7- and 8-positions are known to impact solubility and metabolic stability. A thorough understanding of its physicochemical properties is therefore paramount for its rational application in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and identity.

Chemical Structure

The molecular structure of this compound is depicted below. The numbering of the quinoline ring system follows IUPAC nomenclature.

Figure 2: Proposed synthetic workflow for this compound.

Causality behind Experimental Choices:

-

Step 1: Gould-Jacobs Reaction: This method is chosen for its reliability in constructing the 4-hydroxyquinoline core from readily available anilines and malonic esters. The thermal cyclization of the anilinomethylenemalonate intermediate is a high-yielding and well-documented transformation.

-

Step 2: Chlorination: The conversion of the 4-hydroxy group to a chloro group is a standard transformation, often achieved with reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline is a versatile intermediate for further modifications.

-

Step 3: Bromination: The introduction of the bromine atom at the 4-position is proposed to occur via an electrophilic aromatic substitution reaction. However, direct bromination of the 4-chloro intermediate might be challenging. An alternative and more likely route would involve the bromination of the 4-hydroxyquinoline intermediate, followed by chlorination. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity. For many quinoline systems, bromination with N-bromosuccinimide (NBS) in sulfuric acid provides good control. [2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. While experimental spectra for this compound are not available in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo and methoxy substituents.

-

Methoxy Protons (δ 3.8-4.2 ppm): Two distinct singlets are expected, each integrating to 3H, corresponding to the two methoxy groups at the 7- and 8-positions.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

-

Aromatic Carbons (δ 100-160 ppm): Eleven distinct signals are expected for the eleven carbon atoms of the quinoline core. The carbon atom attached to the bromine (C4) will likely be deshielded. The carbons bearing the methoxy groups (C7 and C8) will also show characteristic downfield shifts.

-

Methoxy Carbons (δ 55-65 ppm): Two signals are expected for the methyl carbons of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Features in Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. [3]For C₁₁H₁₀⁷⁹BrNO₂, the expected m/z would be approximately 267, and for C₁₁H₁₀⁸¹BrNO₂, it would be approximately 269.

-

Fragmentation Pattern: Fragmentation may involve the loss of a methyl group (-CH₃) from a methoxy substituent, followed by the loss of carbon monoxide (-CO). Cleavage of the bromine atom is also a possible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. The absorption maxima (λ_max) are influenced by the substituents and the solvent. [1][4]It is anticipated that this compound will display multiple absorption bands in the 250-350 nm range, corresponding to π→π* transitions within the aromatic system.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and characterization of this compound. Each step includes in-process controls and characterization methods to ensure the integrity of the synthetic pathway.

Synthesis of 7,8-Dimethoxyquinolin-4-ol (Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.

-

Cyclization: Add the reaction mixture to a suitable high-boiling solvent (e.g., diphenyl ether) and heat to 240-250 °C for 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 7,8-dimethoxyquinolin-4-ol.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4-Chloro-7,8-dimethoxyquinoline

-

Reaction Setup: In a round-bottom flask, suspend 7,8-dimethoxyquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Chlorination: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Verify the structure of 4-chloro-7,8-dimethoxyquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

As previously noted, the direct bromination of the 4-chloro derivative may not be the most efficient route. An alternative is presented here.

-

Reaction Setup: Dissolve 7,8-dimethoxyquinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature. Stir the reaction mixture for several hours, monitoring by TLC.

-

Work-up and Purification: Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry. The resulting 4-bromo-7,8-dimethoxyquinolin-4-ol can then be subjected to the chlorination procedure described in section 6.2 to yield the target compound.

-

Characterization: The final product, this compound, should be fully characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point should be determined.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimental data is not yet available in the public domain, this document offers a solid foundation for researchers by combining available data, predictions based on analogous structures, and established experimental protocols. The provided synthetic pathway and characterization guidelines offer a practical framework for the preparation and validation of this promising heterocyclic compound. As research into substituted quinolines continues to expand, a thorough understanding of their fundamental properties, as outlined in this guide, will be essential for unlocking their full potential in various scientific disciplines.

References

Sources

"4-Bromo-7,8-dimethoxyquinoline safety and handling"

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-7,8-dimethoxyquinoline[1]

Executive Summary

This compound is a specialized heterocyclic scaffold increasingly utilized in the development of tyrosine kinase inhibitors (TKIs) and radiopharmaceuticals.[1] Its structural isomerism—specifically the 7,8-dimethoxy substitution pattern—imparts unique electronic properties and solubility profiles compared to the more common 6,7-analogs (e.g., the cabozantinib core).[1] The C4-bromine handle serves as a critical site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a high-value intermediate in medicinal chemistry.[1]

This guide provides a rigorous technical framework for the safe handling, synthesis, and storage of this compound.[1] It moves beyond generic safety data sheets (SDS) to address specific process risks, particularly those associated with its halogenated quinoline core and the reagents used in its preparation.[1]

Physicochemical Profile & Identification

Accurate identification is the first step in safety. Researchers must distinguish this specific isomer from its 6,7-dimethoxy counterpart to ensure reproducible biological activity.[1]

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 1253789-70-6 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water.[1] |

| Melting Point | Predicted: 105–115 °C (Based on structural analogs; experimental verification required per batch). |

| SMILES | COC1=C(OC)C=CC2=C1C(Br)=CC=N2 |

Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is limited, its structural class (halogenated quinolines) dictates a conservative risk assessment strategy.[1] The primary hazards stem from the electrophilic nature of the C4-position and the potential for metabolic activation.[1]

GHS Classification (Derived from Analog Consensus)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Specific Chemical Hazards

-

Hydrolysis Risk: The C4-bromine bond is relatively stable but can hydrolyze under strongly acidic conditions at high temperatures to release hydrogen bromide (HBr), a corrosive gas.[1]

-

Cross-Coupling Byproducts: When used in Pd-catalyzed reactions, this compound generates bromide salts (e.g., NaBr, KBr) and potential organoboron byproducts, which require specific waste stream management.[1]

Safe Handling & Engineering Controls

Trustworthiness in the lab relies on self-validating protocols. The following hierarchy of controls must be implemented before opening a vial.

Engineering Controls

-

Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Weighing: Use an analytical balance inside the hood or a vented balance enclosure to prevent dust inhalation. Static elimination devices are recommended, as dry quinoline powders can be static-prone.[1]

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100/OV cartridges is required.[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. Double gloving is recommended during synthesis steps involving POBr₃.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient if working with reaction mixtures under pressure or reflux.

Synthetic Utility & Process Safety

The synthesis and downstream application of this compound involve high-energy reagents.[1] Understanding the reaction pathway is essential for anticipating safety events (exotherms, gas evolution).[1]

Synthesis Pathway (Gould-Jacobs Approach)

The most robust route to the 7,8-isomer starts from 2,3-dimethoxyaniline.[1] The critical safety step is the bromination of the intermediate 4-hydroxyquinoline using Phosphorus Oxybromide (POBr₃), which generates significant HBr gas.[1]

Figure 1: Synthetic pathway highlighting critical safety control points. High-temperature cyclization and HBr evolution during bromination require rigorous thermal and ventilation controls.

Reactivity & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may discolor (oxidize) upon prolonged exposure to light and air.

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates). Avoid contact with strong bases which may displace the bromine or methoxy groups.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

When using this compound in Suzuki couplings, the following protocol ensures both high yield and operator safety.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

-

Charge: In a glovebox or under N₂ flow, add solid reagents to a microwave vial. Rationale: Pd(0) species are oxygen-sensitive; excluding air prevents catalyst deactivation and potential ignition of solvent vapors.[1]

-

Solvent: Add degassed solvents via syringe.

-

Reaction: Heat to 90°C. Safety Note: Use a blast shield if using a sealed pressure vessel. Dioxane forms peroxides; ensure solvent is fresh and peroxide-free.[1]

-

Workup: Quench with water, extract with EtOAc. Waste: The aqueous layer contains bromide salts and palladium residues. Dispose of as heavy metal hazardous waste.

Emergency Response & Waste Disposal

Spill Cleanup

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don nitrile gloves, lab coat, and respiratory protection (N95/P100).[1]

-

Contain: Cover the spill with a damp paper towel to prevent dust generation.

-

Clean: Wipe up using a soap/water solution. Do not use bleach (potential reaction with amines/bromides).

-

Disposal: Place materials in a sealed bag labeled "Hazardous Waste - Toxic Solid."

Fire Fighting

-

Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Hazards: Combustion emits toxic fumes including Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), and Carbon Monoxide (CO).[1] Firefighters must wear SCBA.

Waste Disposal

-

Solid Waste: Dispose of via a licensed chemical waste contractor.

-

Aqueous Waste: Do not pour down the drain. Aqueous streams from synthesis may contain heavy metals (if Pd used) or high concentrations of bromide.

References

-

PubChem. (2025). This compound Compound Summary (CID 49757964).[1][3] National Library of Medicine. [Link][1]

-

National Institutes of Health (NIH). (2008). 4-Bromo-8-methoxyquinoline: Crystal structure and synthesis context. PMC.[4] [Link]

Sources

The Spectroscopic Signature of 4-Bromo-7,8-dimethoxyquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 4-Bromo-7,8-dimethoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for the title compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the molecule's spectral properties, along with detailed, field-proven experimental protocols for its synthesis and spectroscopic analysis.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities and finding applications as pharmaceuticals, agrochemicals, and functional materials. The precise substitution pattern on the quinoline scaffold dictates its physicochemical properties and biological efficacy. This compound combines the influence of a halogen atom at a key position with the electron-donating effects of two methoxy groups on the carbocyclic ring. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological and chemical systems.

This guide provides a detailed, predictive analysis of the key spectroscopic features of this compound, supported by established methodologies and data from structurally related compounds.

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the Gould-Jacobs reaction for the synthesis of substituted 4-hydroxyquinolines.[1]

Step 1: Condensation

-

In a round-bottom flask, combine equimolar amounts of 2,3-dimethoxyaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture at 100-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. The intermediate, diethyl ((2,3-dimethoxyphenyl)amino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to 240-260 °C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 7,8-dimethoxyquinolin-4-ol.

Step 3: Bromination

-

To a flask containing 7,8-dimethoxyquinolin-4-ol, add an excess of a brominating agent such as phosphorus oxybromide (POBr₃).

-

Heat the mixture under reflux for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of quinoline derivatives is as follows:[2]

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans). For the ¹³C NMR spectrum, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are based on the analysis of substituent effects on the quinoline ring system.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.7 | d | ~4.5 | Deshielded due to the adjacent nitrogen atom. |

| H-3 | ~7.5 | d | ~4.5 | Shielded relative to H-2 and coupled to it. |

| H-5 | ~7.8 | d | ~9.0 | Part of the carbocyclic ring, deshielded by the ring current. |

| H-6 | ~7.2 | d | ~9.0 | Shielded by the two methoxy groups and coupled to H-5. |

| 7-OCH₃ | ~4.0 | s | - | Singlet for the methoxy group at C-7. |

| 8-OCH₃ | ~4.1 | s | - | Singlet for the methoxy group at C-8, potentially slightly downfield due to proximity to the peri-position. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are based on the known effects of bromo and methoxy substituents on aromatic rings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 | Deshielded due to the adjacent nitrogen. |

| C-3 | ~122 | Aromatic CH. |

| C-4 | ~125 | Carbon bearing the bromine atom; the chemical shift is influenced by the heavy atom effect. |

| C-4a | ~148 | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~115 | Shielded by the electron-donating methoxy groups. |

| C-7 | ~155 | Carbon bearing a methoxy group. |

| C-8 | ~152 | Carbon bearing a methoxy group. |

| C-8a | ~140 | Quaternary carbon at the ring junction. |

| 7-OCH₃ | ~56 | Methoxy carbon. |

| 8-OCH₃ | ~57 | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:[4]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀BrNO₂.[5] The molecular weight is 268.11 g/mol .[5]

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 267 and 269.

-

Key Fragmentation Pathways: The fragmentation of heterocyclic compounds often involves the loss of small, stable molecules or radicals.[6]

Caption: Predicted key fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

A common method for preparing a solid sample for IR analysis is the KBr pellet technique:[7]

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Predicted IR Spectrum

The predicted IR absorption bands are based on the characteristic frequencies of aromatic and substituted quinoline systems.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100-3000 | Aromatic C-H stretch | Characteristic of C-H bonds on the aromatic quinoline ring. |

| 2950-2850 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methoxy groups. |

| 1600-1585, 1500-1400 | C=C and C=N stretching | Typical for the quinoline ring system. |

| ~1250 | Aryl-O stretching (asymmetric) | Characteristic of the aryl ether linkage of the methoxy groups. |

| ~1050 | Aryl-O stretching (symmetric) | Characteristic of the aryl ether linkage of the methoxy groups. |

| 900-675 | C-H out-of-plane bending | The pattern in this region can be indicative of the substitution pattern on the aromatic rings. |

| Below 1000 | C-Br stretch | The C-Br stretching vibration is expected in the fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for UV-Vis analysis of quinoline derivatives is as follows:[10]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Analysis: Record the spectrum over a suitable wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the pure solvent as a reference.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* transitions.[11] The presence of the bromo and dimethoxy substituents will influence the position and intensity of these bands. The electron-donating methoxy groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document serves as a foundational resource for the identification and characterization of this important heterocyclic molecule. The provided experimental protocols offer practical guidance for the synthesis and spectroscopic analysis of this compound and related compounds, thereby supporting further research and development in fields where quinoline derivatives play a crucial role.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Available at: [Link]

-

ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

-

ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

-

University of Victoria. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Available at: [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. article.sapub.org [article.sapub.org]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-7,8-dimethoxyquinoline

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-7,8-dimethoxyquinoline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the molecule's ionization and fragmentation, empowering the reader to interpret mass spectra with confidence and precision.

Introduction to this compound and the Role of Mass Spectrometry

This compound (C₁₁H₁₀BrNO₂) is a substituted quinoline with a molecular weight of approximately 268.11 g/mol .[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated and methoxy-substituted derivatives are frequently explored for their potential therapeutic activities. Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such novel compounds. By measuring the mass-to-charge ratio (m/z) of the ionized molecule and its fragments, we can confirm its molecular weight and deduce its chemical structure.

This guide will explore the expected mass spectra of this compound under two common ionization techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI). Understanding the complementary nature of these techniques is crucial for a complete analytical characterization.

Foundational Principles: Ionization Techniques for Quinoline Analysis

The choice of ionization technique is a critical first step in any mass spectrometry experiment and is dictated by the nature of the analyte and the desired information.

-

Electron Ionization (EI): This technique bombards the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and inducing extensive fragmentation.[2] While this can sometimes prevent the observation of the molecular ion for fragile molecules, the resulting fragmentation pattern is highly reproducible and serves as a structural "fingerprint," invaluable for library matching and detailed structural analysis. Aromatic compounds, like quinolines, are generally stable enough to produce a visible molecular ion peak in EI-MS.[3]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase.[4] It typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation.[5] This makes ESI ideal for determining the molecular weight of the analyte and is particularly well-suited for polar and thermally labile compounds.

Experimental Protocols and Methodologies

A robust and reproducible experimental setup is the bedrock of reliable mass spectrometric data. The following protocols are provided as a validated starting point for the analysis of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound.

-

Solubilization: Dissolve the sample in 1 mL of a suitable solvent. For ESI-MS, a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is recommended to facilitate protonation. For EI-MS via a direct insertion probe, a more volatile solvent like methanol or dichloromethane is appropriate.

-

Working Solution (for ESI): Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the same solvent system.

Instrumentation and Parameters

Electron Ionization (EI-MS) - Direct Insertion Probe:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 1 scan/second

Electrospray Ionization (ESI-MS) - Liquid Chromatography Introduction:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Flow rate dependent on instrument geometry

-

Drying Gas (N₂) Temperature: 300-350 °C

-

Mass Range: m/z 100-500

-

Fragmentor Voltage: Low (e.g., 70-100 V) to minimize in-source fragmentation.

Decoding the Spectra: Predicted Fragmentation and Interpretation

The following sections detail the anticipated mass spectra of this compound under both EI and ESI conditions, grounded in established fragmentation principles for related compounds.

Electron Ionization (EI) Mass Spectrum: A Fragmentation Roadmap

The EI mass spectrum of this compound is predicted to be rich in structural information. The key features are as follows:

-

Molecular Ion (M⁺•): A prominent pair of peaks at m/z 267 and m/z 269 will be observed. This characteristic doublet, with a roughly 1:1 intensity ratio, is the hallmark of a monobrominated compound, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6]

-

Loss of a Methyl Radical ([M-CH₃]⁺): The initial and often most favorable fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a more stable cation.[7] This will produce a significant ion at m/z 252/254 .

-

Loss of Carbon Monoxide ([M-CH₃-CO]⁺): Following the loss of a methyl group, the resulting ion can undergo a rearrangement and eliminate a molecule of carbon monoxide (CO).[7] This leads to a fragment at m/z 224/226 .

-

Loss of Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond will result in an ion corresponding to the dimethoxyquinoline radical cation at m/z 188 .

-

Loss of a Second Methyl Radical ([M-Br-CH₃]⁺): The m/z 188 fragment can further lose a methyl radical to yield an ion at m/z 173 .

-

Loss of HCN: The quinoline ring itself is known to fragment via the expulsion of a neutral hydrogen cyanide (HCN) molecule.[6] This could occur from various fragments, for example, from the [M-Br]⁺ ion to produce a fragment at m/z 161 .

The predicted fragmentation pathway under Electron Ionization is visualized in the following diagram:

Data Synthesis and Structural Confirmation

The complementary data from EI and ESI-MS provides a powerful and self-validating system for the structural confirmation of this compound.

The following table summarizes the key ions and their structural assignments:

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Ionization Mode | Interpretation |

| 267 / 269 | [C₁₁H₁₀⁷⁹/⁸¹BrNO₂]⁺• | EI | Molecular Ion (M⁺•) |

| 268 / 270 | [C₁₁H₁₁⁷⁹/⁸¹BrNO₂]⁺ | ESI | Protonated Molecule ([M+H]⁺) |

| 252 / 254 | [C₁₀H₇⁷⁹/⁸¹BrNO₂]⁺ | EI | Loss of a methyl radical ([M-CH₃]⁺) |

| 224 / 226 | [C₉H₇⁷⁹/⁸¹BrNO]⁺ | EI | Loss of CH₃ followed by CO |

| 188 | [C₁₁H₁₀NO₂]⁺ | EI | Loss of a bromine radical ([M-Br]⁺) |

| 173 | [C₁₀H₇NO₂]⁺ | EI | Loss of Br followed by CH₃ |

Advanced Considerations and Applications

For an even higher degree of confidence in structural elucidation, high-resolution mass spectrometry (HRMS) is recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the proposed chemical formulas.

The methodologies and fragmentation patterns detailed in this guide are foundational for a variety of applications in drug development, including:

-

Confirmation of Synthesis: Verifying the identity of newly synthesized compounds.

-

Purity Assessment: Identifying impurities and byproducts.

-

Metabolite Identification: Characterizing the biotransformation products of drug candidates in metabolic studies.

Conclusion

The mass spectrometric analysis of this compound, when approached with a sound understanding of ionization principles and fragmentation mechanisms, yields a wealth of structural information. Electron Ionization provides a detailed fragmentation fingerprint, while Electrospray Ionization confirms the molecular weight with high confidence. By integrating the data from both techniques, researchers can achieve an unambiguous characterization of this and related quinoline derivatives, a critical step in the advancement of chemical and pharmaceutical research.

References

- Clugston, D. M., & Maclean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- El-Gendy, A. A., & El-Emary, T. I. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 238-242.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Cole, R. B. (2010).

- O'Donnell, G., O'Shea, K., & Claxson, A. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Rapid Communications in Mass Spectrometry, 20(1), 11-20.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

-

Prakash Creations. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

- Kertesz, V., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(12), 1301-1308.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49757964, this compound. Retrieved from [Link].

-

ResearchGate. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

Sources

- 1. This compound | C11H10BrNO2 | CID 49757964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-7,8-dimethoxyquinoline

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and functional materials. The quinoline moiety, a bicyclic aromatic heterocycle, is of particular significance, forming the core of numerous approved drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial C-N linkages.[1] This reaction offers a broad substrate scope, functional group tolerance, and generally mild reaction conditions, making it a powerful tool for medicinal chemists.

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-7,8-dimethoxyquinoline, a key intermediate in the synthesis of various bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and discuss essential aspects of product characterization and troubleshooting.

Mechanism and Key Parameters: A Rational Approach to Reaction Optimization

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is paramount for rational reaction design and optimization.

The catalytic cycle can be broadly divided into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate. The electron-donating methoxy groups on the quinoline ring can make this step more challenging compared to electron-deficient aryl halides.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

To ensure the efficiency of this process, careful consideration must be given to the choice of each reaction component:

-

Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts, such as those from the G3 and G4 generation, are often preferred. These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ.

-

Ligand: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination, especially with challenging substrates. For electron-rich heteroaryl bromides like this compound, bulky and electron-rich biaryl monophosphine ligands are generally the most effective. Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in the amination of heteroaryl halides. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.

-

Solvent: The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used. It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Catalytic Cycle of Buchwald-Hartwig Amination

Sources

Application Note: Scalable Synthesis of 4-Amino-7,8-Dimethoxyquinoline Derivatives

Abstract & Strategic Importance

The 4-amino-7,8-dimethoxyquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 6,7-dimethoxy isomer (found in Cabozantinib). This specific substitution pattern is critical in Structure-Activity Relationship (SAR) studies targeting Tyrosine Kinases (VEGFR, PDGFR) , Topoisomerase I , and specific H+/K+ ATPase pumps.

While the 6,7-isomer synthesis is commoditized, the 7,8-isomer presents unique regiochemical challenges due to the steric crowding of the methoxy group at the 8-position (peri-position). This guide details a robust, self-validating protocol for synthesizing these derivatives starting from 2,3-dimethoxyaniline , utilizing a modified Gould-Jacobs reaction followed by nucleophilic aromatic substitution (

Retrosynthetic Analysis & Workflow

The synthesis is designed to ensure regiochemical fidelity. Direct cyclization of 3-substituted anilines can yield isomeric mixtures; however, starting with 2,3-dimethoxyaniline forces cyclization at the unblocked 6-position relative to the nitrogen (becoming C5/C4a in the quinoline), but the steric bulk at the 8-position requires optimized thermal conditions.

Workflow Diagram

Figure 1: Step-wise synthetic pathway ensuring regioselective formation of the 7,8-dimethoxy core.

Detailed Experimental Protocols

Phase 1: Construction of the Quinoline Core (Gould-Jacobs)[1][2]

Objective: Synthesize 4-chloro-7,8-dimethoxyquinoline . Scale: 50 mmol basis.

Step 1: Enamine Formation

-

Reagents: Charge a 250 mL round-bottom flask (RBF) with 2,3-dimethoxyaniline (7.66 g, 50 mmol) and Diethyl ethoxymethylenemalonate (DEEM) (10.8 g, 50 mmol).

-

Reaction: Heat the neat mixture to 110°C for 2 hours.

-

Verification: TLC (Hexane:EtOAc 1:1) should show disappearance of aniline.

Step 2: Thermal Cyclization (Critical Step)[1]

-

Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer and a reflux condenser. Add Dowtherm A (50 mL) (Diphenyl ether/biphenyl eutectic mixture).

-

Pre-heat: Heat Dowtherm A to 250°C (vigorous reflux).

-

Addition: Add the crude enamine from Step 1 dropwise (diluted in minimal warm Dowtherm A if too viscous) into the boiling solvent.

-

Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

-

-

Duration: Maintain reflux for 30–60 minutes.

-

Workup: Cool to room temperature. Add hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane, and dry.

-

Product: Ethyl 7,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Step 3: Hydrolysis and Decarboxylation[1]

-

Hydrolysis: Reflux the ester (10 g) in 10% NaOH (100 mL) for 4 hours. Acidify with HCl to precipitate the carboxylic acid. Filter and dry.[1][6]

-

Decarboxylation: Place the dry acid in a flask and heat neat to 260°C (using a metal bath) until

evolution ceases (approx. 20 mins).-

Product:7,8-Dimethoxyquinolin-4(1H)-one .

-

Yield Note: This step typically yields 60–70% over 3 steps.

-

Step 4: Chlorination (The Activation)

-

Reagents: Suspend the quinolone (5 g) in

(25 mL). -

Reaction: Reflux for 2 hours. The suspension will clear as the chloro-quinoline forms.

-

Quench (Safety Critical): Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring. Maintain pH > 8 to prevent hydrolysis back to the quinolone.

-

Isolation: Extract with Dichloromethane (DCM), dry over

, and concentrate.-

Target:4-chloro-7,8-dimethoxyquinoline .

-

Storage: Store under inert gas; sensitive to moisture.

-

Phase 2: Functionalization (The Reaction)

Objective: Introduction of the amine pharmacophore.

Step 5: Amination Protocol

-

Solvent Selection: Use Isopropanol (iPrOH) or Ethanol .

-

Rationale: Protic solvents stabilize the transition state and facilitate the precipitation of the product as the hydrochloride salt, driving the reaction to completion.

-

-

Stoichiometry: 1.0 eq 4-chloro-intermediate + 1.1 eq Amine (R-

).-

Note: If the amine is expensive, use 1.0 eq Amine + 1.0 eq HCl scavenger (e.g., DIPEA), though this prevents salt precipitation.

-

-

Procedure:

-

Dissolve 4-chloro-7,8-dimethoxyquinoline (1 mmol) in iPrOH (5 mL).

-

Add the amine (e.g., 3-chloro-4-fluoroaniline for kinase targets).

-

Reflux for 4–12 hours.

-

-

Isolation:

-

Method A (Precipitation): Cool to 0°C. Filter the precipitate (Product

HCl). Wash with cold ether. -

Method B (Extraction): If no precipitate, evaporate solvent, partition between EtOAc and Sat.

(free base), dry, and purify via Column Chromatography (DCM:MeOH).

-

Quantitative Data & Process Parameters

Yield & Solvent Optimization Table

| Reaction Step | Solvent | Temp (°C) | Typical Yield | Critical Parameter |

| Enamine Formation | Neat | 110 | >95% | Removal of Ethanol |

| Cyclization | Dowtherm A | 250 | 75-85% | Temperature must be >240°C |

| Chlorination | 105 | 88-92% | Anhydrous conditions | |

| Amination ( | Isopropanol | 82 | 80-95% | Reflux duration |

| Amination ( | DMF | 100 | 60-70% | Difficult workup (avoid) |

Troubleshooting Guide

-

Problem: Low yield in cyclization (Step 2).

-

Cause: Temperature too low. The activation energy for closing the ring onto the electron-rich dimethoxy ring is high.

-

Solution: Ensure internal temperature reaches 250°C.[1]

-

-

Problem: Hydrolysis of Chloride (Step 4 workup).

-

Cause: Acidic quench.

-

Solution: Quench into basic ice water (

).

-

Biological Context & Mechanism

The 7,8-dimethoxy substitution pattern alters the electron density of the quinoline ring compared to the 6,7-isomer.

-

Kinase Binding: The N1 nitrogen and the 4-amino group typically form a hinge-binding motif with the kinase ATP pocket.

-

Metabolic Stability: The 8-methoxy group can block metabolic oxidation at the 8-position, potentially altering the pharmacokinetic profile compared to 6,7-analogs.

Figure 2: Mechanism of the acid-catalyzed nucleophilic aromatic substitution at the 4-position.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[7]

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2,3-Dimethoxyaniline." Journal of the American Chemical Society.[7] (Foundational work on 7,8-dimethoxy isomers).

-

BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." (General protocol adaptation).

-

National Institutes of Health (PMC). "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." (Reference for biological relevance of dimethoxy-anilinoquinolines).

-

Bi. et al. (2004). "Synthesis and biological evaluation of 4-amino-7,8-dimethoxyquinoline-3-carboxamides." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. ablelab.eu [ablelab.eu]

- 7. Gould-Jacobs Reaction [drugfuture.com]

"purification of 4-Bromo-7,8-dimethoxyquinoline by column chromatography"

Application Note: Optimized Purification Protocol for 4-Bromo-7,8-dimethoxyquinoline

Executive Summary

The purification of This compound presents a specific challenge common to electron-rich nitrogen heterocycles: the basic quinoline nitrogen interacts strongly with the acidic silanol groups (

This guide details a Triethylamine (TEA)-buffered silica chromatography protocol . By deactivating the silica stationary phase with an amine modifier, we suppress non-specific binding, sharpening the elution band and significantly improving yield and purity.

Physicochemical Context & Impurity Profile

To design an effective purification, one must understand the input material. This compound is typically synthesized via the bromination of 4-hydroxy-7,8-dimethoxyquinoline (also known as the quinolone tautomer) using reagents like

| Compound | Structure Description | Polarity | Interaction with Silica |

| Target: this compound | Aromatic, basic N, lipophilic Br. | Moderate | Strong (Tailing without modifier) |

| Impurity A: 4-Hydroxy-7,8-dimethoxyquinoline | Starting material, H-bond donor. | High | Very Strong (Stays on baseline) |

| Impurity B: Phosphorus byproducts | Inorganic/Organic residues. | Variable | Variable (Often elutes early or late) |

| Impurity C: Regioisomers | (e.g., 5-bromo) Rare if starting material is pure. | Moderate | Similar to target (Requires high plate count) |

Key Insight: The large polarity difference between the 4-hydroxy starting material (very polar) and the 4-bromo product (moderately non-polar) makes silica chromatography highly effective, provided the tailing issue is managed.

Analytical Method Development (TLC)

Before scaling to a column, the mobile phase must be optimized on Thin Layer Chromatography (TLC) plates.

Standard Protocol:

-

Stationary Phase: Silica Gel

plates. -

Visualization:

-

Primary: UV Light (254 nm) – The quinoline core is strongly UV active.

-

Secondary: Iodine (

) Chamber – Stains the aromatic system brown/yellow [3]. -

Specific: Dragendorff’s Reagent – Stains alkaloids/nitrogen bases orange [4].

-

Mobile Phase Optimization: Attempting to elute with pure Hexane/Ethyl Acetate often leads to "comet-shaped" spots. The addition of Triethylamine (TEA) is mandatory.

-

System A (Too Non-polar): 100% Hexanes

-

System B (Standard): 30% EtOAc / 70% Hexanes

Streaking observed. -

System C (Optimized): 30% EtOAc / 69% Hexanes / 1% TEA

Tight, circular spot,

Critical Check: If the spot still streaks with 1% TEA, increase to 2-3%, but do not exceed 5% as TEA can degrade silica over long exposures.

Preparative Chromatography Protocol

Phase 1: Column Preparation (Slurry Packing with Deactivation)

Do not dry pack without pre-treating the silica, as the heat of solvation can disrupt the TEA equilibrium.

-

Calculate Silica Volume: Use a 30:1 to 50:1 ratio of Silica:Crude Compound by weight.

-

Slurry Preparation: In an Erlenmeyer flask, suspend the silica in the starting mobile phase (e.g., 10% EtOAc / 89% Hexanes / 1% TEA).

-

Packing: Pour the slurry into the column. Tap gently to settle.

-

Equilibration: Flush the column with 2-3 column volumes (CV) of the mobile phase containing TEA. This ensures the entire length of the silica bed is deactivated (neutralized).

Phase 2: Sample Loading (Dry Loading Technique)

Direct liquid injection is discouraged because this compound has limited solubility in hexanes. Using DCM for loading may cause band broadening. Dry loading is superior.

-

Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Chloroform.

-

Add silica gel (approx. 1-2x the weight of the crude mass) to the solution.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Carefully add this powder to the top of the packed column and cover with a layer of sand.

Phase 3: Elution Gradient

Run the column using a stepwise gradient to remove non-polar impurities first, then elute the product.

| Step | Solvent Composition (v/v) | Purpose |

| 1 | 5% EtOAc / 94% Hex / 1% TEA | Elute non-polar grease/impurities. |

| 2 | 10% EtOAc / 89% Hex / 1% TEA | Begin moving the product band. |

| 3 | 20-30% EtOAc / Hex / 1% TEA | Target Product Elution. |

| 4 | 50-100% EtOAc / Hex / 1% TEA | Flush polar starting material (4-OH). |

Note: Collect fractions of approx. 10-20 mL (depending on scale). Monitor via TLC.

Post-Purification & Crystallization

Chromatography yields the product as a solid or oil (often containing traces of TEA).

-

Evaporation: Concentrate fractions containing the pure spot.

-

TEA Removal: If TEA smell persists, dry the solid under high vacuum for 4-6 hours.

-

Recrystallization (Polishing):

-

Dissolve the solid in boiling Ethyl Acetate.

-

Slowly add Hexanes until turbidity is just observed.

-

Cool to room temperature, then

. -

Filter the crystals.[1] This removes trace soluble impurities and oxidized byproducts [5].

-

Visualization of the Workflow

The following diagrams illustrate the purification logic and the chemical mechanism of the silica deactivation.

Caption: Step-by-step workflow from crude synthesis reaction to isolated crystalline product.

Caption: Mechanism of Action: TEA preferentially binds to acidic silanols, preventing the quinoline product from "sticking" and streaking.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product co-elutes with starting material | Polarity too high or TEA missing. | Reduce EtOAc %; ensure 1% TEA is in the mobile phase. |

| Product precipitates on column | Solubility limit reached. | Use "Dry Loading" (Section 4). Do not load as a liquid concentrate. |

| "Ghost" peaks in NMR | Residual TEA. | Dry product under high vacuum (>0.1 mbar) at 40°C or wash dissolved product with dilute |

| Poor Separation of Regioisomers | Similar polarity. | Switch to Toluene/Ether gradients or use Alumina (Basic) stationary phase instead of silica [6]. |

References

-

Chemistry LibreTexts. (2024, August 13). Visualizing TLC Plates. Retrieved February 1, 2026, from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 1, 2026, from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Functionalization Strategies for 4-Bromo-7,8-dimethoxyquinoline

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a strategic framework and validated protocols for the functionalization of 4-Bromo-7,8-dimethoxyquinoline , a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, c-Met, or EGFR).

Introduction & Strategic Analysis

This compound (CAS: 1253789-70-6) is a critical intermediate for constructing pharmacophores found in multi-targeted tyrosine kinase inhibitors.[1] The presence of the electron-donating methoxy groups at positions 7 and 8 imparts unique electronic properties compared to the unsubstituted quinoline core.

Electronic Environment & Reactivity

-

Deactivation towards

: The methoxy groups are strong electron donors (via resonance).[1][2] This increases the electron density of the heteroaromatic ring, rendering the C4 position less electrophilic than in 4-bromoquinoline or nitro-substituted analogs. Consequently, standard nucleophilic aromatic substitution ( -

Implications for Pd-Catalysis: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the increased electron density on the ring can make the oxidative addition step (insertion of Pd into the C-Br bond) slower. However, the C-Br bond remains chemically accessible, and the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is recommended to facilitate the catalytic cycle.

Decision Matrix: Pathway Selection

Use the following logic to select the appropriate protocol:

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Experimental Protocols

Protocol A: C-N Bond Formation via Acid-Catalyzed

Best for: Primary anilines (e.g., 3-chloro-4-fluoroaniline) and unhindered alkyl amines.[1] Mechanism: Protonation of the quinoline nitrogen (N1) by HCl dramatically increases the electrophilicity at C4, overcoming the donating effect of the 7,8-dimethoxy groups.

Materials:

-

Solvent: 2-Propanol (IPA) or 1-Butanol (high boiling point, protic)[1][2]

-

Catalyst: 4.0 M HCl in Dioxane (0.1 eq) or conc. HCl (dropwise)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol, 268 mg) in 2-Propanol (5 mL).

-

Add: Add the aniline derivative (1.1 mmol).

-

Catalyze: Add catalytic HCl (approx. 2-3 drops of 4M HCl/dioxane). Note: If the amine is a salt (e.g., hydrochloride), no additional acid is needed.[2]

-

Reflux: Heat the mixture to reflux (82°C) for 4–12 hours. Monitor reaction progress by LC-MS (Target mass: M+H = Product MW).

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

The product often precipitates as the hydrochloride salt.[2] Filter the solid and wash with cold IPA and diethyl ether.

-

Yield Optimization: If no precipitate forms, evaporate the solvent, redissolve in DCM, wash with sat.[2]

(to obtain the free base), dry over

-

Critical Insight: The formation of a yellow/orange precipitate usually indicates the formation of the quinolinium salt, confirming reaction success.

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Best for: Electron-deficient anilines, secondary amines, or acid-sensitive substrates where

Materials:

-

Catalyst:

(2-5 mol%) or Pd(OAc)2[1][2] -

Ligand: XPhos or BrettPhos (4-10 mol%) – BrettPhos is superior for primary amines.[1][2]

-

Base:

(2.0 eq) or NaOtBu (1.5 eq)[1][2] -

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)[2]

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charge: Add this compound (1.0 eq), Amine (1.2 eq), Base (

, 2.0 eq), and Pre-catalyst/Ligand mixture. -

Solvent: Add anhydrous 1,4-Dioxane (concentration ~0.1 M). Sparge with Argon for 5 minutes.

-

Heat: Seal the vial and heat to 100°C for 12–18 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Protocol C: C-C Bond Formation via Suzuki-Miyaura Coupling

Best for: Attaching aryl or heteroaryl groups (Biaryl synthesis).[1][2]

Materials:

-

Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 eq)[1][2]

-

Catalyst:

(5 mol%) – Robust choice for general coupling.[1][2] -

Base:

(2.0 M aqueous solution, 3.0 eq)[1][2]

Procedure:

-

Combine: In a microwave vial or pressure tube, combine the quinoline substrate, boronic acid, and

. -

Solvent System: Add Dioxane and the aqueous

solution.[1][2] -

Degas: Vigorously bubble Nitrogen through the biphasic mixture for 5–10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 min).

-

Extraction: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over

.[2] -

Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Conversion ( | Electron-rich ring deactivating C4.[1] | Switch to Protocol B (Buchwald) or use neat amine at 140°C in a sealed tube.[1][2] |

| Protodebromination (Suzuki) | Boronic acid instability or Pd-hydride formation.[1][2] | Use anhydrous conditions with |

| Bis-coupling | Not applicable (only one Br), but homocoupling of boronic acid possible.[1][2] | Ensure rigorous degassing; add boronic acid slowly.[1][2] |

| Poor Solubility | 7,8-dimethoxy moiety increases lipophilicity.[1][2] | Use DCM/MeOH mixtures for loading columns; use TFA in mobile phase for HPLC.[1][2] |

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the acid-catalyzed thermal pathway and the metal-catalyzed pathway.

Figure 2: Mechanistic pathways for nucleophilic substitution vs. palladium-catalyzed cross-coupling.[1][2]

References

-

Irving, H., & Pinnington, A. R. (1957).[2] The properties of some 4-substituted 8-methoxyquinolines.[1][3][4][5] Journal of the Chemical Society.[2][6] (Foundational work on 8-methoxyquinoline reactivity).

-

Solomon, V. R., & Lee, H. (2011).[2] Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry.[1][2] Link

-

Yakes, F. M., et al. (2011).[1][2] Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth.[2] Molecular Cancer Therapeutics.[1][2] (Reference for 6,7-dimethoxy analog synthesis logic). Link

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1][2][7] (Standard Protocol Basis).[1][2] Link[1][2]

-

Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][2] Angewandte Chemie International Edition.[1][2] (Protocol B Basis).[1][2] Link[1][2]

Sources

- 1. PubChemLite - 4-bromo-7-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H10BrNO2 | CID 49757964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. HONOR All-scenario Smart Life AR Lab | HONOR Official Site (IE) [honor.com]

Application Note: 4-Bromo-7,8-dimethoxyquinoline as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary

4-Bromo-7,8-dimethoxyquinoline is a high-value heterocyclic scaffold used primarily in the discovery of Tyrosine Kinase Inhibitors (TKIs) and Topoisomerase I inhibitors. Structurally, it serves as a positional isomer to the widely utilized 6,7-dimethoxyquinoline core found in blockbuster drugs like Cabozantinib and Lenvatinib .

By shifting the methoxy substituents to the 7,8-positions, medicinal chemists can modulate the electronic density of the quinoline ring and alter the steric fit within the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). This application note provides a validated protocol for the synthesis, handling, and functionalization of this intermediate, focusing on its utility as an electrophile in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (

Strategic Importance in Drug Design